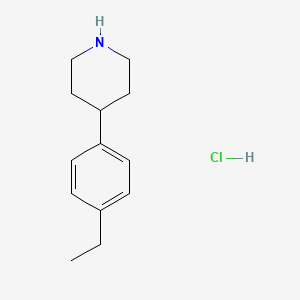

4-(4-Ethylphenyl)piperidine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(4-Ethylphenyl)piperidine hydrochloride is a chemical compound with the CAS number 67765-33-7 . It is used in various applications in the field of chemistry .

Synthesis Analysis

The synthesis of piperidine derivatives, such as 4-(4-Ethylphenyl)piperidine hydrochloride, involves intra- and intermolecular reactions . For instance, the use of zinc/acetic acid enables a simple, inexpensive, and mild reduction of N-acyl-2,3-dihydro-4-pyridones to various racemic or enantiopure 4-piperidones .Molecular Structure Analysis

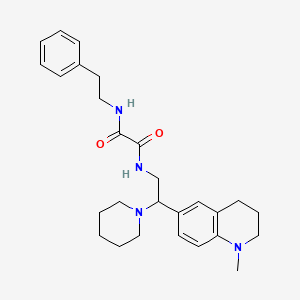

The molecular weight of 4-(4-Ethylphenyl)piperidine hydrochloride is 225.76 . Its IUPAC name is 4-(4-ethylphenyl)piperidine hydrochloride, and its InChI code is 1S/C13H19N.ClH/c1-2-11-3-5-12(6-4-11)13-7-9-14-10-8-13;/h3-6,13-14H,2,7-10H2,1H3;1H .Chemical Reactions Analysis

Piperidine-containing compounds, such as 4-(4-Ethylphenyl)piperidine hydrochloride, are important synthetic medicinal blocks for drug construction . They play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Scientific Research Applications

Neurological Conditions and Alzheimer’s Disease

Donepezil hydrochloride, a piperidine derivative, is a central acetylcholinesterase inhibitor approved for the treatment of mild-to-moderate Alzheimer’s disease. It has been found to delay nursing-home placement, slow deterioration of cognition, and improve abnormal behaviors in patients with moderate-to-severe Alzheimer's disease (G. Román & S. Rogers, 2004).

Receptor Binding Affinity

Arylcycloalkylamines, including phenyl piperidines and their arylalkyl substituents, constitute pharmacophoric groups in several antipsychotic agents. They have been shown to improve the potency and selectivity of binding affinity at D2-like receptors, which suggests their potential therapeutic benefits for neurological conditions beyond Alzheimer’s disease (D. Sikazwe et al., 2009).

Pharmacological Spectrum of Activity

Phencyclidine, structurally related to piperidine derivatives, exhibits a unique spectrum of pharmacological activity. Its effects, which depend on dose and species, highlight the complex pharmacological actions of related compounds on the central nervous system (E. Domino, 1964).

Synthetic and Medicinal Chemistry

The synthesis and evaluation of ligands for D2-like receptors, including the role of common pharmacophoric groups such as arylalkyl substituents, are crucial for developing new therapeutic agents. These efforts contribute to understanding how structural modifications can impact the selectivity and potency of compounds for receptor binding, potentially leading to new treatments for psychiatric and neurological disorders (D. Sikazwe et al., 2009).

Future Directions

Piperidine derivatives, including 4-(4-Ethylphenyl)piperidine hydrochloride, are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, they continue to be an area of interest in drug discovery and development . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name |

4-(4-ethylphenyl)piperidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N.ClH/c1-2-11-3-5-12(6-4-11)13-7-9-14-10-8-13;/h3-6,13-14H,2,7-10H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYOPZWCTTGYZBS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2CCNCC2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Ethylphenyl)piperidine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2398643.png)

![5,9,10-trimethyl-8H-thieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B2398644.png)

![4-[benzyl(ethyl)sulfamoyl]-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2398648.png)

![2-Chloro-N-(cyclopentylmethyl)-N-[(2-propan-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2398654.png)

![N-[(3-chlorophenyl)methyl]prop-2-enamide](/img/structure/B2398657.png)

![3,4-dichloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2398658.png)

![2,5-dimethyl-3-phenyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2398660.png)

![2-Methyl-5-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2398661.png)

![2-(4-Bromophenyl)-1-(4-methoxy-[1,4'-bipiperidin]-1'-yl)ethan-1-one](/img/structure/B2398663.png)

![3-(4-chlorobenzamido)-N-(2-methoxyphenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2398664.png)